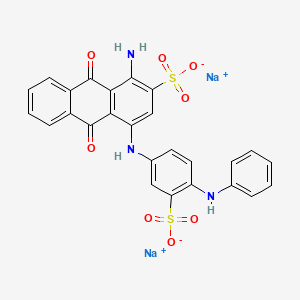

PSB-0739

Description

Properties

IUPAC Name |

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLYXXXOJUNCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of PSB-0739?

An In-depth Technical Guide to the Mechanism of Action of PSB-0739

Introduction

This compound is a potent and selective antagonist for the P2Y12 receptor, a critical component in cellular signaling, particularly in platelet activation and immune cell function. This guide provides a detailed examination of its mechanism of action, supported by quantitative pharmacological data, experimental methodologies, and visual representations of the underlying biochemical pathways. It is intended for researchers, scientists, and professionals involved in drug development and purinergic signaling research.

Core Mechanism of Action

This compound functions as a high-affinity, competitive, non-nucleotide antagonist of the human P2Y12 receptor.[1][2][3] Unlike thienopyridine drugs such as clopidogrel, this compound is a direct-acting agent and does not require metabolic bioactivation to exert its inhibitory effects.[4][5]

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit.[3] The endogenous agonist for this receptor is adenosine (B11128) diphosphate (B83284) (ADP). The mechanism of this compound can be detailed as follows:

-

Competitive Binding: this compound directly competes with ADP for the same binding site on the P2Y12 receptor. Due to its high affinity, it effectively occupies the receptor, preventing ADP from binding and initiating downstream signaling.[1][2] The antagonism is reversible and results in a parallel rightward shift of the agonist (ADP) concentration-response curve, which is characteristic of competitive antagonists.[1][2]

-

Inhibition of Gi Signaling Cascade: Upon ADP binding, the P2Y12 receptor activates its associated Gi protein. This activation leads to two primary signaling events:

-

The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3]

-

The Gβγ subunit dimer dissociates and can activate other effectors, including Phosphoinositide 3-kinase (PI3K), which in turn activates the Akt signaling pathway.[1][4]

By preventing ADP binding, this compound blocks both of these downstream pathways. The prevention of cAMP reduction is particularly significant in platelets, as cAMP is a potent inhibitor of platelet activation.

-

-

Functional Consequences: The blockade of P2Y12 signaling by this compound leads to several key functional outcomes:

-

Inhibition of Platelet Aggregation: The P2Y12 receptor is crucial for sustaining ADP-induced platelet aggregation, making this compound an effective anti-platelet agent in research settings.[3][6]

-

Modulation of Calcium Signaling: this compound has been shown to inhibit ADP-evoked intracellular calcium responses in human monocytic THP-1 cells.[1][2]

-

Neuro-inflammatory Regulation: The P2Y12 receptor is expressed on microglia in the central nervous system. This compound has been used as a tool to demonstrate the receptor's role in mediating microglial responses, inflammatory pain, and cytokine production.[7][8]

-

The interaction of this compound with the P2Y12 receptor is highly specific. Studies involving site-directed mutagenesis have suggested an interaction between a sulfonic acid residue on the antagonist and the Arg256 residue within the receptor's binding pocket.[9]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the P2Y12 receptor signaling pathway and highlights the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and affinity of this compound for the human P2Y12 receptor have been characterized using various in vitro assays.

| Parameter | Value | Description | Cell System | Reference(s) |

| Ki | 24.9 nM | Inhibitor constant; a measure of binding affinity determined via competitive radioligand binding assays. | Recombinant human P2Y12 | [2][4][5] |

| pA2 | 9.8 | A measure of a competitive antagonist's potency from functional assays (Schild analysis). | Recombinant human P2Y12 | [1][2] |

| EC50 | 5.4 ± 1.8 μM | Concentration causing 50% inhibition of ADP-induced Ca²+ mobilization. | THP-1 human monocytic cells | [1][2] |

Experimental Protocols

The characterization of this compound relies on established pharmacological assays. Detailed below are representative protocols for determining its binding affinity and functional antagonism.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay quantifies the affinity of this compound by measuring its ability to displace a known radiolabeled P2Y12 antagonist from the receptor.

1. Membrane Preparation:

-

CHO-K1 cells stably expressing the human P2Y12 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

-

In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg protein/well) with a fixed concentration of a P2Y12-selective radioligand (e.g., [³H]PSB-0413 or [³³P]2MeSADP) near its Kd value.[10]

-

Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled P2Y12 antagonist).

3. Incubation and Filtration:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (concentration of this compound that displaces 50% of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Antagonism)

This functional assay measures how effectively this compound blocks the ADP-induced increase in intracellular calcium in a relevant cell line.

1. Cell Culture and Dye Loading:

-

Culture THP-1 human monocytic cells in appropriate media (e.g., RPMI 1640).

-

Harvest cells and resuspend them in a physiological buffer.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2-AM or Fluo-4 AM) by incubating for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to enter the cell.

-

Wash the cells to remove excess extracellular dye.

2. Antagonist Pre-incubation:

-

Aliquot the dye-loaded cells into a 96-well plate.

-

Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 10-15 minutes) to allow the antagonist to bind to the receptors.

3. Agonist Stimulation and Measurement:

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).

-

Measure the baseline fluorescence for a few seconds.

-

Inject a fixed concentration of the agonist, ADP (typically at its EC80 concentration to ensure a robust signal), into each well.

-

Immediately begin recording the change in fluorescence intensity over time (e.g., for 1-2 minutes). The binding of Ca²+ to the dye increases its fluorescence.

4. Data Analysis:

-

Quantify the response by measuring the peak fluorescence intensity or the area under the curve after agonist addition.

-

Plot the response as a percentage of the control (ADP alone) against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC50 value for this compound's inhibitory effect.

Conclusion

This compound is a well-characterized pharmacological tool whose mechanism of action is centered on the competitive antagonism of the Gi-coupled P2Y12 receptor. Its high potency, selectivity, and direct-acting nature make it invaluable for investigating the physiological and pathophysiological roles of P2Y12 in thrombosis, inflammation, and neuroscience. The experimental protocols outlined provide a robust framework for quantifying its interaction with the receptor and its functional consequences on cellular signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. mdpi.com [mdpi.com]

- 4. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

PSB-0739: A Technical Guide to a Potent P2Y12 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0739 is a potent and selective, non-nucleotide competitive antagonist of the P2Y12 receptor, a key player in platelet aggregation and thrombosis. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of purinergic signaling and the development of novel antiplatelet therapies.

Introduction to this compound

This compound is a synthetic, non-nucleotide molecule that has demonstrated high affinity and selectivity as a competitive antagonist for the human P2Y12 receptor.[1][2] Unlike thienopyridine-based P2Y12 antagonists such as clopidogrel, this compound does not require metabolic activation, allowing for a more direct and predictable pharmacological effect.[3][4] Its potent inhibitory action on the P2Y12 receptor makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor, as well as a lead compound for the development of new antithrombotic agents.[5][6]

Chemical Properties

| Property | Value |

| IUPAC Name | 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt[7] |

| Molecular Formula | C26H17N3Na2O8S2[7] |

| Molecular Weight | 609.53 g/mol [7] |

| CAS Number | 1052087-90-7[7] |

Mechanism of Action: P2Y12 Receptor Antagonism

The P2Y12 receptor is a G protein-coupled receptor (GPCR) primarily expressed on the surface of platelets.[8][9] Its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in initiating and amplifying platelet activation and aggregation, processes central to hemostasis and thrombosis.[10][11]

This compound acts as a competitive antagonist at the P2Y12 receptor, meaning it binds to the same site as ADP but does not elicit a downstream signaling response.[1][2] By occupying the receptor's binding pocket, this compound prevents ADP from binding and initiating the signaling cascade that leads to platelet aggregation.[12]

P2Y12 Receptor Signaling Pathway

Upon activation by ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi.[8][9] This initiates a signaling cascade with two primary branches:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation, such as the vasodilator-stimulated phosphoprotein (VASP).[13]

-

Activation of PI3K/Akt Pathway: The Gβγ subunits activate phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B).[9][10] This pathway contributes to the stabilization of the platelet aggregate.

The culmination of these signaling events is the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation.[10]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays.

| Parameter | Value | Assay Type | Species/Cell Line |

| Ki | 24.9 nM[1][2] | Radioligand Binding Assay | Human |

| pA2 | 9.8[1][2] | Schild Analysis | Human |

| EC50 | 5.4 ± 1.8 μM[1][2] | Calcium Mobilization Assay | THP-1 cells |

| Minimal Effective Dose (mED) | 0.1 mg/kg (intrathecal)[2] | In vivo pain model | Rodent |

Detailed Experimental Protocols

Radioligand Competition Binding Assay (for Ki Determination)

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound at the human P2Y12 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells) or washed human platelets.

-

Radioligand: [³³P]2MeSADP (a stable ADP analog).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of [³³P]2MeSADP and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at 30°C with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for EC50 Determination)

This protocol describes the measurement of this compound's ability to inhibit ADP-induced intracellular calcium mobilization in THP-1 cells.

Materials:

-

Cells: THP-1 human monocytic cell line.

-

Agonist: Adenosine diphosphate (ADP).

-

Test Compound: this compound.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Culture: Culture THP-1 cells in appropriate media.

-

Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the cells to remove excess dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of ADP to stimulate the P2Y12 receptor.

-

Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

-

Data Analysis: Plot the inhibition of the ADP-induced calcium response against the concentration of this compound to determine the EC50 value.

In Vivo Antihyperalgesia Model (for mED Determination)

This protocol provides a general framework for assessing the antihyperalgesic effects of this compound in a rodent model of inflammatory pain.

Materials:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Inflammatory Agent: Complete Freund's Adjuvant (CFA).

-

Test Compound: this compound.

-

Vehicle: Saline or appropriate solvent.

-

Intrathecal Injection Equipment: Hamilton syringe with a fine-gauge needle.

-

Nociceptive Testing Apparatus: Von Frey filaments (for mechanical allodynia) or a plantar test apparatus (for thermal hyperalgesia).

Procedure:

-

Induction of Inflammation: Induce inflammation by injecting CFA into the plantar surface of one hind paw.

-

Baseline Measurement: Measure baseline nociceptive thresholds before drug administration.

-

Drug Administration: Administer varying doses of this compound via intrathecal injection.

-

Nociceptive Testing: At specified time points after drug administration, re-measure the nociceptive thresholds.

-

Data Analysis: Determine the minimal effective dose (mED) of this compound that produces a significant antihyperalgesic effect compared to the vehicle control group.

Schild Analysis for Competitive Antagonism

Schild analysis is a pharmacological method used to characterize the nature of antagonism and to determine the affinity of a competitive antagonist.[5] The pA2 value derived from a Schild plot is a measure of the antagonist's potency and is theoretically equal to the negative logarithm of the antagonist's dissociation constant (KB). A key feature of competitive antagonism is a parallel rightward shift in the agonist concentration-response curve with no change in the maximal response. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y12 receptor. Its non-nucleotide structure and direct-acting nature make it a valuable tool for in vitro and in vivo studies of P2Y12 receptor function. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of purinergic signaling and antithrombotic therapies. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State of the art of new P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 6. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. forum.painresearcher.net [forum.painresearcher.net]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of PSB-0739

An In-depth Technical Guide to PSB-0739

This compound is a highly potent and selective antagonist of the P2Y12 receptor, a key player in platelet aggregation and a target for antiplatelet therapies.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental protocols used to characterize its activity.

Chemical Structure and Identification

This compound is a non-nucleotide-derived competitive antagonist.[1][3] Its chemical identity is defined by the following identifiers:

-

IUPAC Name: 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt[1][4]

| Identifier | Value | Reference |

| Molecular Formula | C26H17N3Na2O8S2 | [4] |

| Molecular Weight | 609.54 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C4C(=C(C=C3S(=O)(=O)O)N)C(=O)C5=CC=CC=C5C4=O)S(=O)(=O)O.[Na+].[Na+] |

Physicochemical Properties

The solubility and stability of a compound are critical for its application in experimental settings.

| Property | Value | Reference |

| Purity | ≥95% (as determined by HPLC) | [1] |

| Solubility | Soluble in water up to 25 mM | |

| Storage (Solid) | Desiccate at room temperature | |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

Pharmacological Properties

This compound is distinguished by its high affinity and selectivity for the P2Y12 receptor. Unlike the widely used antiplatelet drug clopidogrel, this compound is directly active and does not require metabolic activation.[1]

| Parameter | Value | Species/Cell Line | Reference |

| Target | P2Y12 Receptor | Human | [1][2][3] |

| Mechanism of Action | Competitive Antagonist | N/A | [2][3] |

| Ki | 24.9 nM | Human P2Y12 Receptor | [1][2][3] |

| pA2 | 9.8 | Human P2Y12 Receptor | [2][3][4] |

| EC50 | 5.4 ± 1.8 μM (Inhibition of ADP-evoked Ca2+ response) | THP-1 cells | [2][3] |

Mechanism of Action and Signaling Pathways

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi alpha subunit.[5] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key step in promoting platelet aggregation.

This compound acts as a competitive antagonist, binding to the P2Y12 receptor and preventing ADP from binding and initiating this signaling cascade. This blockade maintains higher levels of cAMP, thus inhibiting platelet aggregation. Furthermore, P2Y12 receptor signaling has been implicated in inflammatory processes, including the activation of the NLRP3 inflammasome and the production of cytokines such as IL-1β.[6][7] By blocking the receptor, this compound can attenuate these inflammatory responses.[6][8]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol determines the affinity of this compound for the P2Y12 receptor by measuring its ability to displace a known radiolabeled P2Y12 antagonist.

Materials:

-

Receptor Source: Membranes from cells expressing the human P2Y12 receptor.

-

Radioligand: A specific P2Y12 antagonist radiolabeled with tritium (B154650) (e.g., [³H]-MeS-ADP).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a known unlabeled P2Y12 antagonist.

-

Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically near its Kd value), and either assay buffer (for total binding), the unlabeled non-specific control, or a concentration of this compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit ADP-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing the P2Y12 receptor.[2][3]

Materials:

-

Cells: THP-1 human monocytic cells or other suitable cell line expressing P2Y12.[2][3]

-

Agonist: ADP.

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Instrumentation: Fluorescence plate reader with an injection system.

Methodology:

-

Cell Preparation: Culture cells to the appropriate density. On the day of the experiment, harvest the cells and wash them with assay buffer.

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Assay Setup: Resuspend the dye-loaded cells in assay buffer and dispense them into a 96-well plate. Add various concentrations of this compound (or buffer for control wells) and incubate for 10-20 minutes.

-

Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Injection: Inject a fixed concentration of ADP (typically an EC80 concentration) into the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells (no antagonist). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | P2Y12 antagonist | Probechem Biochemicals [probechem.com]

- 4. medkoo.com [medkoo.com]

- 5. mdpi.com [mdpi.com]

- 6. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Pharmacological Profile of PSB-0739, a P2Y12 Receptor Antagonist

A Technical Guide to Purinergic Receptor Antagonists: Clarifying the Identity and Activity of PSB-0739 and Exploring Structurally Related Adenosine (B11128) A2B Receptor Antagonists

This technical guide addresses the discovery, synthesis, and pharmacological characterization of purinergic receptor antagonists. While the query focused on this compound as a selective adenosine A2B receptor antagonist, a comprehensive review of the scientific literature indicates that this compound is, in fact, a potent and selective P2Y12 receptor antagonist. This document will first clarify the established pharmacological profile of this compound and then provide an in-depth overview of the discovery and synthesis of related xanthine-based compounds that are potent and selective antagonists of the adenosine A2B receptor, a target of significant interest in drug development.

This compound is a non-nucleotide-derived, competitive antagonist of the P2Y12 receptor.[1] The P2Y12 receptor is a crucial component in platelet aggregation, making its antagonists important therapeutic agents for the prevention of thrombotic events.[2] Unlike some antiplatelet drugs, this compound does not require metabolic bioactivation to exert its effect.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound as a P2Y12 receptor antagonist.

| Parameter | Value | Receptor | Species | Notes | Reference |

| Ki | 24.9 nM | P2Y12 | Human | Competitive antagonist | [1][2] |

| pA2 | 9.8 | P2Y12 | Human | [1][3] | |

| EC50 | 5.4 ± 1.8 μM | P2Y12 | Human | Inhibition of ADP-evoked Ca2+ responses in THP-1 cells | [1][2] |

Part 2: Discovery and Synthesis of Adenosine A2B Receptor Antagonists

While this compound is not an adenosine A2B receptor antagonist, the "PSB" nomenclature is associated with a range of potent and selective antagonists for this receptor, which are often based on a xanthine (B1682287) scaffold.[4][5] The A2B adenosine receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This receptor is a promising therapeutic target for a variety of conditions, including cancer, inflammation, and fibrosis.[6]

Key Adenosine A2B Receptor Antagonists

Several 8-substituted xanthine derivatives have been developed as highly potent and selective A2B adenosine receptor antagonists.[7] Some notable examples from the "PSB" family include PSB-1115, PSB-603, and PSB-1901.[4][5][6] PSB-1901, in particular, has demonstrated picomolar potency for the human A2B receptor with over 10,000-fold selectivity against other adenosine receptor subtypes.[6]

Synthesis of 8-Substituted Xanthine Derivatives

The synthesis of potent and selective A2B adenosine receptor antagonists often involves the modification of a xanthine core at the 8-position.[7][8] A common synthetic strategy involves the ring closure of a 5,6-diaminouracil (B14702) precursor.[9] Microwave-assisted synthesis has been shown to significantly improve reaction times and yields for these cyclization reactions.[8][10]

A general workflow for the synthesis of 8-substituted xanthine derivatives is depicted below:

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 8-Styrylxanthine Derivatives:

This protocol is a generalized example based on methods for synthesizing xanthine derivatives.[8][10]

-

Preparation of the Reaction Mixture: In a microwave process vial, combine the 1,3-dialkyl-5,6-diaminouracil precursor, the appropriate cinnamic acid derivative, and a cyclizing agent such as hexamethyldisilazane (B44280) (HMDS).

-

Solvent Addition: Add a suitable solvent, such as tetrahydrofuran (B95107) (THF), to the reaction mixture. The addition of a co-solvent can be crucial for the reaction's success.[8]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 150-200 °C) for a duration determined by reaction monitoring (e.g., 10-30 minutes).

-

Work-up: After cooling, quench the reaction by adding an appropriate solvent (e.g., methanol).

-

Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography to yield the desired 8-styrylxanthine derivative.

Radioligand Binding Assay for A2B Adenosine Receptor Affinity:

This is a typical workflow for determining the binding affinity of a test compound.

Part 3: Signaling Pathways

The A2B adenosine receptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

References

- 1. This compound | P2Y12 antagonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adenosine A2B receptor - Wikipedia [en.wikipedia.org]

- 6. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]

PSB-0739: A Technical Guide to P2Y12 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of PSB-0739, a potent and selective antagonist for the P2Y12 receptor. This document outlines its binding affinity and functional activity, with a focus on its selectivity over other P2Y receptor subtypes. Detailed experimental methodologies and relevant signaling pathways are also described to provide a comprehensive resource for researchers in purinergic signaling and drug development.

Quantitative Pharmacological Data

This compound is a non-nucleotide competitive antagonist of the human P2Y12 receptor.[1][2][3] It is a highly potent antagonist with a Ki value of 24.9 nM and a pA2 value of 9.8.[2][4] Unlike thienopyridine drugs such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effects.

| Receptor Subtype | Parameter | Value | Species/Cell Line | Reference |

| P2Y12 | Ki | 24.9 nM | Human Platelets | [2][4] |

| P2Y12 | pA2 | 9.8 | Human (recombinant) | [1][2] |

| P2Y12 | IC50 (ADP-evoked Ca2+ flux) | 64.0 ± 56.5 nM | Human Adipocytes | [5] |

| P2Y12 | IC50 (ADP-evoked Ca2+ flux) | 5.4 ± 1.8 µM | THP-1 Cells | [2] |

| P2Y2 | IC50 (ATP-evoked Ca2+ flux) | > 10 µM | Human Adipocytes | [5] |

| P2Y1 | - | Reported to be inactive at concentrations that block P2Y12 | Various | [5][6] |

| P2Y13 | - | Reported to be inactive at concentrations that block P2Y12 | Various | [6] |

Note: The significant difference in IC50 values from different functional assays (e.g., in human adipocytes vs. THP-1 cells) likely reflects variations in experimental conditions, cell types, and specific assay endpoints.

Signaling and Experimental Workflows

To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for antagonist characterization.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. jneurosci.org [jneurosci.org]

PSB-0739 vs clopidogrel mechanism of action

An In-depth Technical Guide to the Mechanisms of Action: PSB-0739 vs. Clopidogrel (B1663587)

Abstract

The P2Y12 receptor is a critical Gi protein-coupled receptor on the surface of platelets that plays a pivotal role in thrombosis and hemostasis. Its inhibition is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes and those undergoing percutaneous coronary interventions. Clopidogrel, a thienopyridine prodrug, has been a widely used P2Y12 inhibitor for decades. However, its indirect mechanism of action, irreversible binding, and significant inter-individual variability in response have driven the development of new antagonists. This compound represents a class of direct-acting, competitive P2Y12 antagonists. This technical guide provides a detailed comparison of the core mechanisms of action of this compound and clopidogrel, focusing on their molecular interactions, downstream signaling effects, and the experimental methodologies used for their characterization.

Clopidogrel: An Irreversible, Prodrug Antagonist

Clopidogrel is a second-generation thienopyridine that requires in vivo metabolic activation to exert its antiplatelet effect.[1] It is administered as an inactive prodrug and undergoes a two-step oxidative process primarily in the liver to generate its active thiol metabolite.[1][2]

Metabolic Activation

Approximately 85% of an oral dose of clopidogrel is hydrolyzed by esterases, primarily carboxylesterase 1, into an inactive carboxylic acid derivative.[1][2] The remaining 15% is metabolized by a series of cytochrome P450 (CYP) enzymes. The first step involves the formation of 2-oxo-clopidogrel, followed by a second oxidative step to form the active thiol metabolite.[3] Several CYP isoenzymes are implicated in this process, including CYP2C19, CYP3A4, CYP1A2, and CYP2B6.[2][3] The significant role of CYP2C19, in particular, is the basis for the well-documented genetic variability in patient response to clopidogrel therapy.[2][4]

P2Y12 Receptor Inhibition

The active thiol metabolite of clopidogrel specifically and irreversibly binds to the P2Y12 receptor.[1][5] This interaction involves the formation of a disulfide bridge with one or more cysteine residues (Cys17 and Cys270) on the extracellular domain of the receptor.[6] This covalent and irreversible bond means that the platelet is inhibited for the remainder of its lifespan, which is approximately 7-10 days.[1] Restoration of platelet function requires the generation of new platelets. Recent studies have also suggested that the active metabolite may disrupt P2Y12 receptor homooligomers, partitioning them out of lipid rafts and contributing to the loss of function.[7]

This compound: A Direct, Competitive Antagonist

In contrast to clopidogrel, this compound is a non-nucleotide-derived, direct-acting antagonist of the P2Y12 receptor.[8] It does not require metabolic activation to be effective, allowing for a more predictable and rapid onset of action.

P2Y12 Receptor Inhibition

This compound acts as a highly potent and competitive antagonist at the human P2Y12 receptor.[9] Being a competitive antagonist, it binds reversibly to the receptor at the same site as the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP). This direct competition prevents ADP from binding and activating the receptor. The reversible nature of this binding means that its inhibitory effect can be overcome by increasing concentrations of ADP and that its duration of action is determined by its pharmacokinetic profile rather than the platelet lifespan.

P2Y12 Receptor Signaling Pathway

Both compounds ultimately target the same signaling pathway to prevent platelet aggregation. The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.

-

Activation : When ADP binds to the P2Y12 receptor, the associated Gi protein is activated.

-

Downstream Effects : The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC).[10][11]

-

cAMP Reduction : Inhibition of AC leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11]

-

VASP Dephosphorylation : Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[6][10]

-

Platelet Activation : Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[10] The Gβγ subunit can also contribute to platelet activation through pathways like PI3K activation.[11][12] The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation.

Clopidogrel's active metabolite and this compound both block this cascade at the initial step by preventing ADP from activating the P2Y12 receptor.

Quantitative Data Summary

The fundamental differences in their mechanisms of action are reflected in their pharmacological parameters.

| Parameter | This compound | Clopidogrel |

| Mechanism | Direct, Competitive Antagonist[9] | Prodrug, Irreversible Antagonist[5][10] |

| Activation | Not required | Hepatic metabolism via CYP450 enzymes[1][2] |

| Binding | Reversible | Irreversible (covalent disulfide bond)[1][6] |

| Binding Affinity (Ki) | 24.9 nM[8][9] | Not applicable (prodrug); action is via irreversible covalent binding of the active metabolite. |

| Potency (pA2) | 9.8[8][9] | Not applicable |

| IC50 / EC50 | Inhibits ADP-evoked Ca2+ responses with an EC50 of 5.4 ± 1.8 μM in THP-1 cells.[9] | Varies based on assay, patient genetics, and drug interactions. |

| Onset of Action | Rapid (direct action) | Slow (requires metabolic conversion)[5] |

| Offset of Action | Dependent on drug clearance | Dependent on platelet turnover (7-10 days)[1] |

Experimental Protocols

The characterization of P2Y12 antagonists involves a variety of in vitro and ex vivo assays to determine binding affinity, functional antagonism, and downstream effects on platelet function.

Binding Affinity Determination (Competitive Radioligand Binding Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound like this compound.

-

Principle : A radiolabeled ligand with known affinity for the P2Y12 receptor (e.g., [3H]PSB-0413) is incubated with a source of the receptor (e.g., human platelet membranes).[13] The unlabeled test compound (this compound) is added in increasing concentrations to compete for binding with the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value.

-

Methodology :

-

Preparation : Isolate human platelet membranes.

-

Incubation : Incubate platelet membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation : Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification : Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis : Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Calculate Ki using the Cheng-Prusoff equation.

-

Functional Assessment (Light Transmission Aggregometry - LTA)

LTA is a gold-standard method for assessing platelet function and the efficacy of antiplatelet agents like clopidogrel and this compound.[14]

-

Principle : Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.

-

Methodology :

-

Sample Preparation : Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

-

Calibration : Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Assay : Place a cuvette with PRP in the aggregometer. Add a platelet agonist, typically ADP (e.g., 5-20 µM), to induce aggregation.[15][16]

-

Measurement : Record the change in light transmission over time (typically 5-10 minutes).

-

Analysis : The maximum percentage of aggregation is determined. For drug effect studies, the assay is run on samples from before and after drug administration, and the percentage inhibition is calculated.[17]

-

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. Clopidogrel (Plavix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Clopidogrel - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | P2Y12 antagonist | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. ashpublications.org [ashpublications.org]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. Comparison of four tests to assess inhibition of platelet function by clopidogrel in stable coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]

Antithrombotic Potential of PSB-0739: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0739 is a potent, selective, and competitive antagonist of the P2Y12 receptor, a critical mediator of platelet activation and thrombus formation. Unlike thienopyridine-based antiplatelet drugs such as clopidogrel, this compound is a direct-acting agent and does not require metabolic activation, offering a potential advantage in terms of predictable and consistent pharmacological effects. This technical guide provides a comprehensive overview of the antithrombotic potential of this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation. While in vivo quantitative data on the antithrombotic efficacy and bleeding risk of this compound are not extensively available in the public domain, this guide furnishes the established in vitro data and the methodologies to conduct further preclinical assessments.

Introduction

The P2Y12 receptor, predominantly expressed on the surface of platelets, plays a pivotal role in hemostasis and thrombosis. Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and the formation of a stable thrombus. Consequently, antagonism of the P2Y12 receptor is a clinically validated strategy for the prevention of atherothrombotic events. This compound has emerged as a valuable research tool and a potential lead compound for the development of novel antithrombotic therapies due to its high affinity and selectivity for the human P2Y12 receptor.

Mechanism of Action

This compound functions as a competitive antagonist at the P2Y12 receptor. By binding to the receptor, it prevents ADP from initiating the downstream signaling events that are crucial for platelet activation and aggregation. This inhibitory action is central to its antithrombotic potential.

Signaling Pathway of the P2Y12 Receptor

The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events that amplify the platelet activation signal and lead to thrombus formation. This compound, by blocking this initial step, effectively inhibits the entire downstream pathway.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki | 24.9 nM | Human P2Y12 Receptor | [1][2][3][4][5] |

| pA2 | 9.8 | Human P2Y12 Receptor | [2][3] |

| EC50 | 5.4 ± 1.8 μM | Inhibition of ADP-evoked Ca2+ responses in THP-1 cells | [2][3] |

Table 2: In Vivo Antithrombotic Activity of this compound

| Animal Model | Endpoint | Dose | Result | Reference |

| Mouse Ferric Chloride Carotid Artery Thrombosis Model | Time to Occlusion | Not Publicly Available | Not Publicly Available | N/A |

| Mouse Ferric Chloride Carotid Artery Thrombosis Model | Thrombus Weight | Not Publicly Available | Not Publicly Available | N/A |

Table 3: In Vivo Hemostatic Effects of this compound

| Animal Model | Endpoint | Dose | Result | Reference |

| Mouse Tail Bleeding Time Assay | Bleeding Time | Not Publicly Available | Not Publicly Available | N/A |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and evaluation of this compound and other P2Y12 antagonists.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the aggregation of platelets in response to an agonist, such as ADP.

Methodology:

-

Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregometer Setup: Use a light transmission aggregometer and set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.

-

Incubation: Pre-warm the PRP samples to 37°C. Incubate the PRP with various concentrations of this compound or vehicle control for a specified time.

-

Initiation of Aggregation: Add a known concentration of ADP to the PRP to induce platelet aggregation.

-

Data Acquisition: Record the change in light transmission over time as a measure of platelet aggregation.

-

Analysis: Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the area under the curve.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is a widely used method to evaluate the efficacy of antithrombotic agents in vivo.

Methodology:

-

Animal Preparation: Anesthetize a mouse (e.g., with a mixture of ketamine and xylazine).

-

Surgical Procedure: Make a midline cervical incision and carefully dissect to expose the common carotid artery.

-

Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.

-

Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral) at a specified time before injury.

-

Induction of Thrombosis: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 5-10%) to the surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Monitoring: Continuously monitor and record the blood flow in the carotid artery.

-

Endpoint: The primary endpoint is the time to complete occlusion of the artery, defined as the cessation of blood flow.

-

Data Analysis: Compare the time to occlusion between the this compound-treated and vehicle-treated groups.

In Vivo Tail Bleeding Time Assay

This assay is used to assess the potential bleeding risk associated with antithrombotic agents.

Methodology:

-

Drug Administration: Administer this compound or a vehicle control to mice at various doses.

-

Anesthesia: Anesthetize the mice to minimize distress.

-

Tail Transection: Using a sharp scalpel, transect a small distal portion of the tail (e.g., 3 mm from the tip).

-

Bleeding Measurement: Immediately immerse the transected tail into a tube containing pre-warmed saline (37°C).

-

Endpoint: Record the time it takes for the bleeding to stop for a continuous period (e.g., 2 minutes). A cutoff time (e.g., 10-15 minutes) is typically used, after which bleeding is considered to be continuous.

-

Data Analysis: Compare the bleeding times between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a well-characterized, potent, and selective P2Y12 receptor antagonist with demonstrated in vitro antiplatelet activity. Its direct-acting nature presents a potential advantage over existing prodrug therapies. While comprehensive in vivo data on its antithrombotic efficacy and bleeding profile are not yet publicly available, the detailed experimental protocols provided in this guide offer a clear path for its further preclinical evaluation. The continued investigation of this compound and similar compounds is warranted to explore their potential as next-generation antithrombotic agents.

References

The Role of PSB-0739 in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of PSB-0739 in the study of platelet aggregation. This compound is a highly potent and selective antagonist of the P2Y12 receptor, a key player in ADP-mediated platelet activation and thrombus formation. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative parameters, making it an essential resource for researchers in thrombosis, hemostasis, and drug discovery.

Core Concepts: Mechanism of Action

This compound is a non-nucleotide, competitive antagonist of the human P2Y12 receptor.[1][2][3] Unlike thienopyridine antiplatelet drugs such as clopidogrel, this compound is a direct-acting antagonist and does not require metabolic activation to exert its inhibitory effects.[2] Its high affinity and selectivity for the P2Y12 receptor make it a valuable tool for dissecting the specific role of this receptor in platelet function.

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP), couples to the inhibitory G protein, Gi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels, in turn, lead to the activation of the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptor, the final common pathway for platelet aggregation. By competitively blocking the binding of ADP to the P2Y12 receptor, this compound prevents this signaling cascade, thereby inhibiting platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies. This data highlights its potency and efficacy as a P2Y12 receptor antagonist.

Table 1: Binding Affinity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| K_i | 24.9 nM | Human | Radioligand Binding Assay | [1][2][3] |

Table 2: Functional Antagonism of this compound

| Parameter | Value | Cell Type | Assay Type | Reference |

| pA2 | 9.8 | CHO cells expressing human P2Y12 | Functional Antagonism Assay | [3] |

| EC50 (inhibition of ADP-evoked Ca2+ response) | 5.4 ± 1.8 μM | THP-1 cells | Calcium Mobilization Assay | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the P2Y12 receptor.

Materials:

-

Human platelet membranes

-

[³H]-PSB-0413 (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a suspension of human platelet membranes in binding buffer.

-

In a series of tubes, add a fixed concentration of [³H]-PSB-0413.

-

Add increasing concentrations of this compound to the tubes.

-

For determining non-specific binding, add a high concentration of a non-labeled P2Y12 antagonist (e.g., 2-MeSAMP) to a separate set of tubes.

-

Initiate the binding reaction by adding the platelet membrane suspension to all tubes.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.

Light Transmission Aggregometry (LTA)

This is the gold-standard method for assessing platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

ADP (agonist)

-

This compound

-

Saline

-

Aggregometer

Procedure:

-

Prepare PRP and PPP from citrated whole blood by centrifugation.

-

Adjust the platelet count of the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Pre-incubate the PRP with either vehicle (saline) or varying concentrations of this compound for a specified time (e.g., 5 minutes) at 37°C.

-

Add a submaximal concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 10 minutes).

-

Analyze the aggregation curves to determine the percentage of inhibition of platelet aggregation by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the study of this compound.

References

PSB-0739: A Technical Guide for Investigating Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PSB-0739, a potent and selective antagonist of the P2Y12 receptor. This document details its mechanism of action, key pharmacological data, and experimental protocols for its application in purinergic signaling research, offering valuable insights for scientists and drug development professionals in this field.

Introduction to this compound and Purinergic Signaling

Purinergic signaling is a crucial form of extracellular communication mediated by nucleotides and nucleosides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). These molecules activate purinergic receptors, which are categorized into P1 (adenosine receptors) and P2 (ATP/ADP receptors) families. The P2Y receptor subfamily, which includes the P2Y12 receptor, are G protein-coupled receptors (GPCRs) that play a vital role in numerous physiological processes.

The P2Y12 receptor is a key player in platelet activation and aggregation, making it a primary target for anti-thrombotic therapies.[1] Beyond its role in hemostasis, the P2Y12 receptor is also integral to inflammation and immune responses, with functional expression on microglia, monocytes, and other immune cells.[2]

This compound is a potent, competitive, and selective non-nucleotide antagonist of the human P2Y12 receptor.[3][4] Unlike thienopyridine drugs such as clopidogrel (B1663587), this compound does not require metabolic bioactivation, allowing for a more direct and predictable inhibition of the P2Y12 receptor.[5][6] This characteristic makes it an invaluable tool for in vitro and in vivo investigations of purinergic signaling pathways.

Physicochemical Properties and Quantitative Data

This compound is an anthraquinone (B42736) derivative with the chemical name 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt.[5] Its properties and pharmacological data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 609.54 g/mol | [5] |

| Formula | C₂₆H₁₇N₃Na₂O₈S₂ | [5] |

| Purity | ≥95% (HPLC) | [5] |

| Solubility | Soluble to 25 mM in water | [6] |

| Storage | Desiccate at room temperature | [6] |

| CAS Number | 1052087-90-7 | [5] |

Table 2: Pharmacological Data for this compound

| Parameter | Value | Cell Type/System | Reference |

| Ki (P2Y12) | 24.9 nM | Human platelet membranes | [3][5] |

| pA₂ | 9.8 | Human P2Y12 receptor | [3] |

| EC₅₀ | 5.4 ± 1.8 μM | Inhibition of ADP-evoked Ca²⁺ response in THP-1 cells | [3][4] |

| Minimal Effective Dose (mED) | 0.1 mg/kg (intrathecal) | Inhibition of mechanical hyperalgesia in rats | [3][7] |

Mechanism of Action and Signaling Pathway

The P2Y12 receptor is a Gi-coupled GPCR. Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately promotes platelet aggregation and activation. This compound acts as a competitive antagonist at the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting downstream signaling.

Figure 1: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a method for assessing the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Freshly drawn human blood in 3.2% sodium citrate (B86180) tubes

-

This compound stock solution (in water or DMSO)

-

Adenosine diphosphate (ADP) solution

-

Platelet-poor plasma (PPP)

-

Light transmission aggregometer

Procedure:

-

PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline. Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 10 minutes).

-

Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission, with 100% aggregation set by the light transmission of PPP. Calculate the IC₅₀ value for this compound.

Calcium Imaging in Cell Culture

This protocol describes how to measure the effect of this compound on ADP-induced intracellular calcium mobilization in a cell line expressing the P2Y12 receptor (e.g., THP-1 monocytes).

Materials:

-

THP-1 cells

-

Cell culture medium

-

This compound stock solution

-

ADP solution

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Plate THP-1 cells onto glass-bottom dishes or microplates suitable for fluorescence imaging.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).

-

Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

-

This compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a designated period.

-

Calcium Measurement: Begin fluorescence recording to establish a baseline calcium level. Add ADP to the cells and continue recording the fluorescence changes over time.

-

Data Analysis: The change in intracellular calcium concentration is determined by the change in fluorescence intensity. Analyze the peak fluorescence response to determine the inhibitory effect of this compound and calculate its EC₅₀.

In Vivo Applications and Considerations

This compound has been utilized in various animal models to investigate the role of the P2Y12 receptor in different pathologies. For instance, intrathecal administration of this compound has been shown to have a dose-dependent antihyperalgesic effect in models of neuropathic and inflammatory pain.[3][7] In these studies, a minimal effective dose of 0.1 mg/kg was identified.[3]

When designing in vivo experiments, it is crucial to consider the route of administration, dosage, and the specific research question. Due to its chemical properties, the blood-brain barrier penetration of this compound may be limited, making direct central nervous system administration (e.g., intrathecal) necessary for studying its effects on the brain and spinal cord.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the efficacy of this compound.

Figure 2: General Experimental Workflow for Investigating this compound.

Comparison with Other P2Y12 Antagonists

This compound offers distinct advantages over other commonly used P2Y12 antagonists, particularly the thienopyridines like clopidogrel and prasugrel, which are prodrugs requiring metabolic activation. Newer antagonists like ticagrelor (B1683153) are direct-acting but may have different binding kinetics and off-target effects.

Table 3: Comparison of P2Y12 Receptor Antagonists

| Feature | This compound | Clopidogrel | Ticagrelor |

| Type | Non-nucleotide | Thienopyridine (prodrug) | Cyclopentyl-triazolo-pyrimidine |

| Activation | Direct-acting | Requires metabolic activation | Direct-acting |

| Binding | Competitive | Irreversible | Reversible |

| Primary Use | Research tool | Clinical (anti-platelet) | Clinical (anti-platelet) |

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of purinergic signaling, specifically through the P2Y12 receptor. Its potency, selectivity, and direct-acting nature make it an ideal candidate for a wide range of in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the P2Y12 receptor. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in research and drug development.

References

- 1. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TREM2 regulates purinergic receptor-mediated calcium signaling and motility in human iPSC-derived microglia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PSB-0739 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor involved in a variety of physiological and pathological processes.[1][2][3] Unlike thienopyridine drugs such as clopidogrel, this compound does not require metabolic activation, making it a valuable tool for in vitro investigations of P2Y12 receptor signaling.[2] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in various in vitro assays, along with a summary of its key quantitative data and a diagram of its signaling pathway.

Physicochemical Properties and Solubility

This compound is a sodium salt with a molecular weight of 609.54 g/mol .[2][4] It is a water-soluble compound, with a maximum solubility of 25 mM.[4][5] It is also soluble in DMSO, with a reported solubility of 10 mM.[3] For long-term storage, the solid powder should be kept at -20°C for up to a year, while stock solutions in solvent can be stored at -80°C for up to 6 months.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound activity from in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 24.9 nM | Human P2Y12 receptor | [1][2][3] |

| pA2 | 9.8 | Human P2Y12 receptor | [1][3] |

| IC50 | 5.4 ± 1.8 μM | ADP-evoked Ca2+ response in THP-1 cells | [1][3] |

| Effective Concentration | 10 µM | Inhibition of microglial process extension | [5] |

| Effective Concentration | 10-50 µM | Reduction of IL-1β production in MG6 microglial cells | [7] |

Experimental Protocols

Preparation of Stock Solutions

1. Aqueous Stock Solution (up to 25 mM)

-

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Calculate the required mass of this compound for your desired concentration and volume using the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 .

-

Weigh the calculated amount of this compound powder and transfer it to a sterile tube.

-

Add the appropriate volume of sterile water.

-

Vortex thoroughly until the compound is completely dissolved.[4]

-

For cell-based assays, it is recommended to sterilize the stock solution by passing it through a 0.22 µm filter.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

2. DMSO Stock Solution (up to 10 mM)

-

Materials:

-

This compound powder

-

Anhydrous, cell culture grade DMSO

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Follow the same calculation as for the aqueous stock solution to determine the required mass of this compound.

-

Weigh the compound and add it to a sterile tube.

-

Add the calculated volume of DMSO.

-

Vortex until fully dissolved.

-

Aliquot and store at -20°C or -80°C.

-

Note: When using a DMSO stock solution for aqueous-based assays, ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.

General Protocol for In Vitro Assays

The following is a generalized workflow for using this compound in a typical cell-based in vitro assay.

-

Cell Culture: Culture the cells of interest (e.g., platelets, THP-1 monocytes, microglia) under appropriate conditions until they reach the desired confluency for the experiment.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium or assay buffer.

-

Pre-incubation with this compound: Before stimulating the cells, replace the culture medium with the medium containing the desired concentration of this compound. The pre-incubation time can vary depending on the specific assay and cell type but is typically in the range of 15-60 minutes.

-

Cell Stimulation: After pre-incubation, add the P2Y12 receptor agonist (e.g., ADP) to the cell culture medium to stimulate the receptor.

-

Assay Readout: Following the stimulation period, perform the specific assay to measure the desired endpoint. This could include, but is not limited to:

-

Calcium imaging to measure intracellular calcium mobilization.

-

ELISA to quantify cytokine release (e.g., IL-1β).[7]

-

Western blotting to analyze downstream signaling protein phosphorylation.

-

Platelet aggregation assays.

-

Microscopy to observe morphological changes, such as microglial process retraction.[8]

-

-

Data Analysis: Analyze the data, comparing the response of cells treated with this compound to control cells (vehicle-treated) to determine the inhibitory effect of the compound.

Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for preparing and using this compound in in vitro assays.

This compound Signaling Pathway

Caption: this compound inhibits the P2Y12 receptor signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. This compound | P2Y12 antagonist | Probechem Biochemicals [probechem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. PSB 0739 (3983) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. jneurosci.org [jneurosci.org]

Application Notes and Protocols for PSB-0739 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PSB-0739, a potent and selective P2Y12 receptor antagonist, in various cell culture applications.

Introduction

This compound is a high-affinity, non-nucleotide competitive antagonist of the P2Y12 receptor, with a Kᵢ value of 24.9 nM.[1][2][3][4] The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in platelet aggregation and has been identified as a key player in the immune system, particularly in the function of microglia and other immune cells.[5][6] this compound does not require metabolic activation, making it a valuable tool for in vitro studies of P2Y12 receptor signaling and function.

Data Presentation: Recommended Concentrations